molecular formula C17H21NO4 B1681570 Scopolamine CAS No. 51-34-3

Scopolamine

Numéro de catalogue: B1681570
Numéro CAS: 51-34-3
Poids moléculaire: 303.35 g/mol
Clé InChI: STECJAGHUSJQJN-XSZHVHBUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Scopolamine, also known as hyoscine, is a medication used to prevent nausea and vomiting caused by motion sickness or from anesthesia given during surgery . It is also used to treat certain stomach or intestinal problems, muscle spasms, and Parkinson-like conditions . It is a natural or synthetically produced tropane alkaloid and anticholinergic drug .


Synthesis Analysis

This compound is synthesized using 6,7-dehydrotropine as a key intermediate. Rhodium-catalyzed [4 + 3] cycloaddition chemistry and a modified Robinson-Schöpf reaction are used in the synthesis . Synthetic biology and metabolic engineering are introduced as innovative tools for the efficient synthesis of scopoletin .


Molecular Structure Analysis

This compound has a molecular formula of C17H21NO4 and a molecular weight of 303.3529 . The IUPAC Standard InChI is InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11-,12?,13?,14?,15-,16+ .


Physical and Chemical Properties Analysis

This compound is a tropane alkaloid and anticholinergic drug . It is chemically classified by its bicyclic tropane ring (N-methyl-8-azabicyclo[3.2.1]octane), which is characteristic for a group of approximately 200 compounds naturally occurring in mostly solanaceous plants .

Applications De Recherche Scientifique

Rapid Antidepressant Effects

Scopolamine has been identified as having rapid antidepressant effects through its action as an acetylcholine muscarinic receptor antagonist. Studies have shown that this compound increases mammalian target of rapamycin complex 1 (mTORC1) signaling and synaptogenesis, leading to antidepressant behavioral responses. This mechanism is similar to that of N-methyl-D-aspartate receptor antagonists, suggesting novel targets for antidepressant agents (Voleti et al., 2013).

Cognitive and Memory Effects

This compound's influence on cognitive functions and memory has been extensively studied, demonstrating its significant impact on procedural and declarative memory. Research has found that this compound can impair the acquisition of new material, highlighting its effect on memory mechanisms (Petersen, 1977). Moreover, it has been used to explore the neurochemical dissociation of memory systems, indicating that the cholinergic system is essential for declarative but not procedural memory (Nissen, Knopman, & Schacter, 1987).

Motion Sickness Prevention

Beyond its well-known use in preventing motion sickness, research has aimed to understand the physiological mechanisms behind this effect. This compound's efficacy in preventing motion sickness at sea was compared to oral dimenhydrinate and placebo, showcasing its significant protective capabilities (Price et al., 1981).

Neurological and Psychopharmacological Research

This compound has been utilized as a pharmacological model for Alzheimer’s disease (AD) due to its ability to induce temporary cognitive impairments and alterations in brain connectivity, mirroring those observed in AD. This has provided insights into the cholinergic system's role in AD and suggested that monitoring brain dynamics with techniques such as magnetoencephalography (MEG) may offer a tool for studying neurological disorders associated with cholinergic abnormalities (Bajo et al., 2015).

Cholinergic System and Sleep Architecture

Investigations into this compound's effects on sleep architecture have revealed its potential to induce cholinergic supersensitivity, affecting REM sleep latency and overall sleep quality. These findings contribute to our understanding of the cholinergic system's regulation of sleep and its potential dysregulation in sleep disorders (Sitaram, Moore, & Gillin, 1979).

Mécanisme D'action

Target of Action

Scopolamine, also known as hyoscine, is a tropane alkaloid that structurally mimics the natural neurotransmitter acetylcholine . Its primary targets are the muscarinic acetylcholine receptors (mAChRs) located in the central nervous system and throughout the body .

Mode of Action

This compound acts as an antagonist to mAChRs, effectively blocking the action of acetylcholine . This interaction results in several therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling . It inhibits cholinergic-mediated glutamate release in hippocampal neurons, which assist in depolarization, potentiation of action potential, and synaptic suppression .

Biochemical Pathways

This compound’s interaction with mAChRs affects various biochemical pathways. For instance, it can instigate Ca2±induced redox imbalance, inflammation, and cell-death pathways leading to memory impairment . It also promotes phospholipase C activity, leading to the release of inositol trisphosphate (IP3), which then triggers calcium ion release into the cytosol .

Pharmacokinetics

This compound’s ADME (Absorption, Distribution, Metabolism, Excretion) properties significantly impact its bioavailability. It has a bioavailability of 20-40% . It is metabolized in the liver by CYP3A4 and excreted through the kidneys . The half-life of this compound is greater with subcutaneous administration at 213 minutes . Following the removal of the transdermal patch system, this compound plasma concentrations decrease in a log-linear fashion with a half-life of 9.5 hours .

Result of Action

At the molecular level, this compound’s action results in a variety of effects. It can cause blurred vision if applied directly to the eye . At the cellular level, this compound has been found to inhibit the migration of lung cancer cells , potentially reducing the likelihood of metastasis . It also has a significant effect on various cellular functions in lung cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light intensity and daily exposure to light have a major impact on this compound production and plant development . Nitrogen supply is also an important regulating variable that can be applied in a targeted manner for influencing this compound and biomass production .

Safety and Hazards

Scopolamine may cause drowsiness, dizziness, confusion, or trouble seeing clearly . It should not be used if you have narrow-angle glaucoma, a blockage in your intestines, a severe breathing disorder, or if you are unable to urinate .

Analyse Biochimique

Biochemical Properties

Scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors, exhibiting a parasympatholytic effect . It is more potent than hyoscyamine as a mydriatic and suppressant of salivation, shows weaker spasmolytic effects, and possesses central depressing effects at low therapeutic doses .

Cellular Effects

This compound has been shown to induce cognitive disability in Alzheimer’s disease models, with its effects mediated through different signaling pathways such as phosphatidylinositol-3-kinase (PI3K) and downstream intermediates including protein-kinase-B (Akt), glycogen-synthase-kinase-3β (GSK-3β), cAMP-response-element-binding-protein (CREB), brain-derived-neurotrophic factor (BDNF), and tropomyosin-related-kinase receptor-B (TrKB) .

Molecular Mechanism

This compound’s mechanism of action involves binding to muscarinic acetylcholine receptors as an antagonist, thereby inhibiting the parasympathetic nervous system . This leads to a decrease in activities such as salivation and lacrimation, which are controlled by the parasympathetic nervous system .

Temporal Effects in Laboratory Settings

It is known that this compound’s bioavailability is low at 13 ± 1%, presumably because of first-pass metabolism .

Dosage Effects in Animal Models

It is known that this compound can induce cognitive disability in Alzheimer’s disease models .

Metabolic Pathways

It is known, however, that this compound undergoes first-pass metabolism .

Transport and Distribution

It is known, however, that this compound glucoside was found in stem tissue, which is likely the form of transported this compound .

Subcellular Localization

It is known that this compound acts at the level of muscarinic acetylcholine receptors, which are G protein-coupled receptors located in the cell membrane .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Scopolamine can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Tropinone", "Methyl iodide", "Hydrogen gas", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Acetic anhydride", "Sodium hydroxide", "Hydrogen peroxide", "Chloroform" ], "Reaction": [ "Step 1: Tropinone is reacted with methyl iodide in the presence of a base to form N-methyltropinium iodide.", "Step 2: N-methyltropinium iodide is reduced with hydrogen gas in the presence of sodium borohydride to form N-methylscopolamine.", "Step 3: N-methylscopolamine is reacted with hydrochloric acid to form scopolamine.", "Step 4: Scopolamine is then purified by recrystallization from methanol.", "Step 5: Purified scopolamine is acetylated with acetic anhydride in the presence of sodium hydroxide to form acetylscopolamine.", "Step 6: Acetylscopolamine is oxidized with hydrogen peroxide in the presence of a catalyst to form scopoletin.", "Step 7: Scopoletin is then chlorinated with chloroform in the presence of a base to form scopolamine." ] }

Numéro CAS

51-34-3

Formule moléculaire

C17H21NO4

Poids moléculaire

303.35 g/mol

Nom IUPAC

[(2S,4R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3/t11?,12-,13?,14?,15-,16+/m1/s1

Clé InChI

STECJAGHUSJQJN-XSZHVHBUSA-N

SMILES isomérique

CN1C2CC(CC1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4

Impuretés

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine);  (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine);  (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid);  hyoscyamine

SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

SMILES canonique

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4

Apparence

Solid powder

Color/Form

Viscous liquid

melting_point

59 °C
White powder;  mp: about 80 °C;  specific rotation: -14 deg at 20 °C/D (water) /N-oxide/

51-34-3

Description physique

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992)

Pictogrammes

Acute Toxic

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C;  freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C).
SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/

Solubilité

1.0X10+5 mg/L
Crystals from acetone;  very sol in water and alcohol;  pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/
Sol in 9.5 parts water at 15 °C;  freely sol in alcohol, ether, chloroform, acetone;  sparingly sol in benzene, petroleum ether
Very soluble in hot water
In water, 1.0X10+5 mg/L, temp not specified

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Boro Scopol
Boro-Scopol
Hyoscine
Isopto Hyoscine
Kwells
Scoburen
Scopace
Scopoderm TTS
Scopolamine
Scopolamine Cooper
Scopolamine Hydrobromide
Transderm Scop
Transderm V
Transderm-V
Travacalm HO
Vorigeno

Pression de vapeur

7.18X10-9 mm Hg at 25 °C (est)

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Scopolamine
Reactant of Route 2
Scopolamine
Reactant of Route 3
Reactant of Route 3
Scopolamine
Reactant of Route 4
Scopolamine
Reactant of Route 5
Scopolamine
Reactant of Route 6
Reactant of Route 6
Scopolamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.